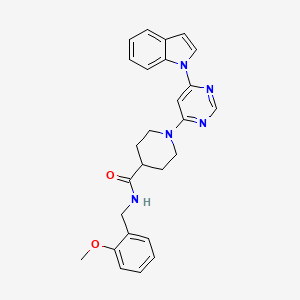

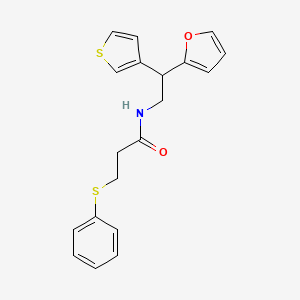

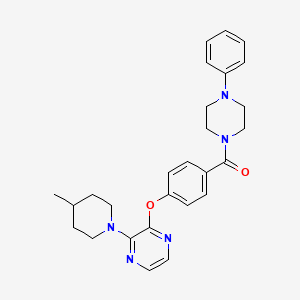

![molecular formula C15H11Cl2NO2 B2395054 N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide CAS No. 289504-18-3](/img/structure/B2395054.png)

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide

Overview

Description

“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is a chemical compound with the molecular formula C15H11Cl2NO2 . It is an intermediate in the synthesis of certain anxiolytic, anticonvulsant, and sedative drugs . It is also a starting material for the synthesis of diazepam and other benzodiazepines . This compound is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .

Synthesis Analysis

The synthesis of “this compound” involves acetylation reactions . The details of the synthesis process are not available in the retrieved papers.

Molecular Structure Analysis

In the molecular structure of “this compound”, the dihedral angle between the two benzene rings is 74.83 (5)° . The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group . Intramolecular C—H⋯O and N—H⋯O hydrogen bonds both generate S (6) rings .

Scientific Research Applications

Herbicide Metabolism and Environmental Impact

- Comparative Metabolism of Chloroacetamide Herbicides : Research highlights the metabolism of chloroacetamide herbicides like acetochlor and metolachlor in human and rat liver microsomes. This study sheds light on the metabolic pathways and the potential carcinogenic metabolites formed during this process, providing insights into the environmental and health implications of these herbicides (Coleman et al., 2000).

Drug Synthesis and Pharmaceutical Applications

- Chemoselective Acetylation for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide acts as an intermediate in the synthesis of antimalarial drugs. Research on optimizing the chemoselective acetylation process of 2-aminophenol to N-(2-hydroxyphenyl)acetamide contributes to the efficient production of these crucial medications (Magadum & Yadav, 2018).

Molecular Interactions and Bioactivity Analysis

- Molecular Docking and Biological Interactions : The study of N-[4-(Ethylsulfamoyl)phenyl]acetamide explores its structural parameters, electron behavior, and biological properties using computational methods. This research is crucial for understanding the compound's reactivity and potential applications in developing new therapeutic agents (Bharathy et al., 2021).

Environmental Degradation of Pharmaceuticals

- Degradation of Acetaminophen : Research into the photocatalytic degradation of acetaminophen, a common pharmaceutical compound, using amorphous Co(OH)2 nanocages, highlights innovative approaches to water treatment and the removal of emerging organic contaminants. This study provides insights into the mechanisms behind the efficient breakdown of pharmaceuticals in water treatment processes (Qi et al., 2020).

Mechanism of Action

Target of Action

It is suggested that the compound may interact with various cellular targets due to its potential as an anticancer agent .

Biochemical Pathways

Given its potential anticancer properties, it may influence pathways related to cell proliferation and apoptosis .

Result of Action

As a potential anticancer agent, it may induce changes leading to cell cycle arrest, apoptosis, or other forms of cell death .

properties

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c1-9(19)18-14-7-6-10(16)8-12(14)15(20)11-4-2-3-5-13(11)17/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFQVZHDIPJFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346333 | |

| Record name | N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

289504-18-3 | |

| Record name | N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

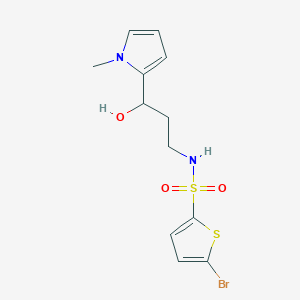

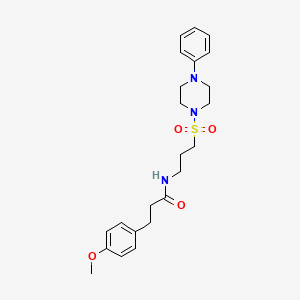

![benzofuran-2-yl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2394973.png)

![4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2394975.png)

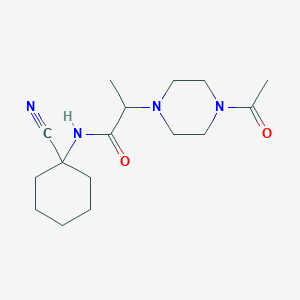

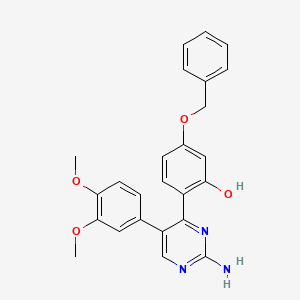

![N-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2394976.png)

![2-[6-(2-Fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2394982.png)

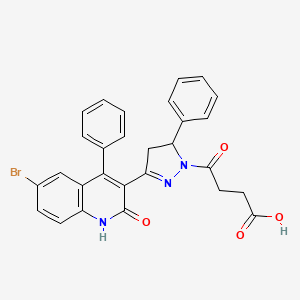

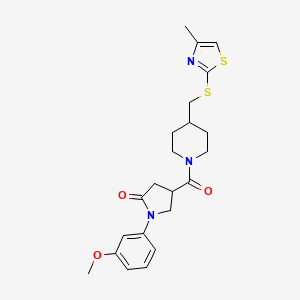

![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2394984.png)